2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid
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Overview
Description
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a t-butylsulfamoyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Sulfonation: The 4-chlorobenzoic acid undergoes sulfonation to introduce the sulfonyl group.
Alkylation: The sulfonated intermediate is then alkylated with t-butylamine to form the t-butylsulfamoyl group.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The t-butylsulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Lacks the t-butylsulfamoyl group, making it less versatile in chemical reactions.
2-(4-Methylsulfamoylphenyl)-4-chlorobenzoic acid: Similar structure but with a methyl group instead of a t-butyl group, which may affect its reactivity and biological activity.
Uniqueness
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is unique due to the presence of the t-butylsulfamoyl group, which enhances its stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)15-10-12(18)6-9-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKOEWXZOKNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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